

# An In-depth Technical Guide to 4,4-Dimethyl-1-pentanol

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## Compound of Interest

Compound Name: 4,4-Dimethyl-1-pentanol

Cat. No.: B1294636

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This technical guide provides a comprehensive overview of **4,4-Dimethyl-1-pentanol**, an organic alcohol important in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research, presenting key data, experimental protocols, and visual diagrams to facilitate understanding and application.

## Chemical Identity and Synonyms

**4,4-Dimethyl-1-pentanol** is a primary alcohol. For clarity and comprehensive reference, its various identifiers and synonyms are compiled below.

Identifier Type	Value
IUPAC Name	4,4-dimethylpentan-1-ol[1][2][3]
CAS Number	3121-79-7[1][2][3][4][5][6]
Molecular Formula	C7H16O[1][2][3][4][5][6]
Synonyms	1-Pentanol, 4,4-dimethyl-[1][4][5]
4,4-DIMETIL-1-PENTANOL[4]	
4,4-DIMÉTHYL-1-PENTANOL[4]	
4,4-dimethyl-1-pentanol(SALTDATA: FREE)[4]	
NSC 96804[1][5][6]	
UNII-CP386P7VBK[5][6]	
InChI	InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3[1][2][3][4]
InChIKey	OWCNPTHAWPMOJU-UHFFFAOYSA-N[1][2][3][4]
SMILES	CC(C)(C)CCCO[1][2][4]

## Physicochemical Properties

A summary of the key quantitative physicochemical properties of **4,4-Dimethyl-1-pentanol** is provided in the table below. These values are essential for experimental design, safety assessments, and purification procedures.

Property	Value	Reference
Molecular Weight	116.20 g/mol	[1][2][3]
Density	0.811 - 0.82 g/cm <sup>3</sup>	[6][7]
Boiling Point	146.6 °C at 760 mmHg	[6]
Melting Point	-30.45 °C (estimate)	[6]
Flash Point	49.4 °C	[6]
Water Solubility	0.03 M	[4][5]
Refractive Index	1.418 - 1.421	[5][6][7]
pKa	15.19 ± 0.10 (Predicted)	[4][6]
LogP	1.80500	[6]
Vapor Pressure	1.81 mmHg at 25°C	[6]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4,4-Dimethyl-1-pentanol** are crucial for its practical application. The following sections outline relevant experimental procedures.

### Synthesis via Hydroboration-Oxidation

This protocol describes the synthesis of **4,4-Dimethyl-1-pentanol** from 4,4-dimethyl-1-pentene, a method known for its anti-Markovnikov regioselectivity.

Reaction Scheme: 4,4-dimethyl-1-pentene + BH<sub>3</sub> · THF → Trialkylborane intermediate  
Trialkylborane intermediate + H<sub>2</sub>O<sub>2</sub>, NaOH → **4,4-Dimethyl-1-pentanol**

Procedure:

- **Reaction Setup:** A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. 4,4-dimethyl-1-pentene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).

- **Hydroboration:** The flask is cooled to 0 °C in an ice bath. Borane-tetrahydrofuran complex ( $\text{BH}_3 \cdot \text{THF}$ , 1.0 M in THF, approximately 0.4 eq) is added dropwise over 30 minutes, maintaining the temperature at 0 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
- **Oxidation:** The reaction mixture is cooled back to 0 °C. A 3 M aqueous solution of sodium hydroxide ( $\text{NaOH}$ , 1.2 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide ( $\text{H}_2\text{O}_2$ , 1.2 eq), ensuring the internal temperature does not exceed 25 °C.
- **Work-up:** After stirring for 1 hour at room temperature, the aqueous layer is saturated with potassium carbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield **4,4-Dimethyl-1-pentanol**.

## Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate carbonyl compound to form the desired alcohol.

Reaction Scheme: 3,3-dimethylbutylmagnesium bromide + Formaldehyde → **4,4-Dimethyl-1-pentanol**

Procedure:

- **Grignard Reagent Formation:** In a flame-dried flask under an inert atmosphere, magnesium turnings are activated. 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether is added slowly to form the Grignard reagent, 3,3-dimethylbutylmagnesium bromide.
- **Reaction with Formaldehyde:** The freshly prepared Grignard reagent is cooled in an ice bath. Gaseous formaldehyde (generated by heating paraformaldehyde) is bubbled through the solution, or a solution of formaldehyde in an appropriate solvent is added dropwise.
- **Quenching:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

- **Extraction and Purification:** The product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The final product is purified by distillation.

## Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

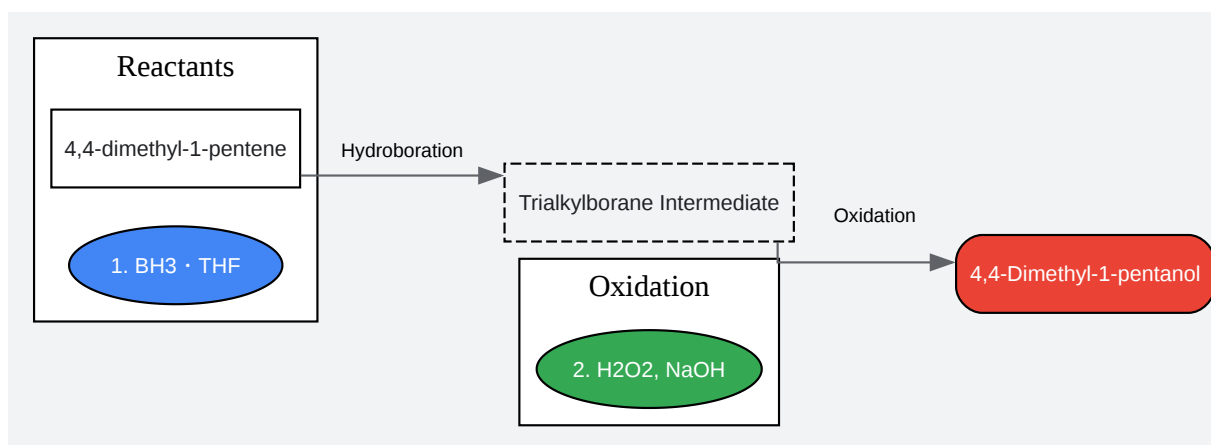
GC-MS is a standard technique for verifying the purity and identity of volatile compounds like **4,4-Dimethyl-1-pentanol**.

Procedure:

- **Sample Preparation:** A dilute solution (e.g., 100 ppm) of the synthesized **4,4-Dimethyl-1-pentanol** is prepared in a suitable solvent such as dichloromethane or hexane. An internal standard may be added for quantitative analysis.
- **Instrumentation:** An Agilent 7890B GC system (or equivalent) coupled with a mass spectrometer can be used. A suitable column, such as a DB-Wax (30 m x 250  $\mu\text{m}$  x 0.25  $\mu\text{m}$ ), is employed.
- **GC Conditions:**
  - Inlet Temperature: 250 °C
  - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate.
- **MS Conditions:**
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 30 to 300.
- **Data Analysis:** The retention time of the major peak is compared with a known standard of **4,4-Dimethyl-1-pentanol**. The mass spectrum of the peak is analyzed for the characteristic molecular ion and fragmentation pattern to confirm the structure.

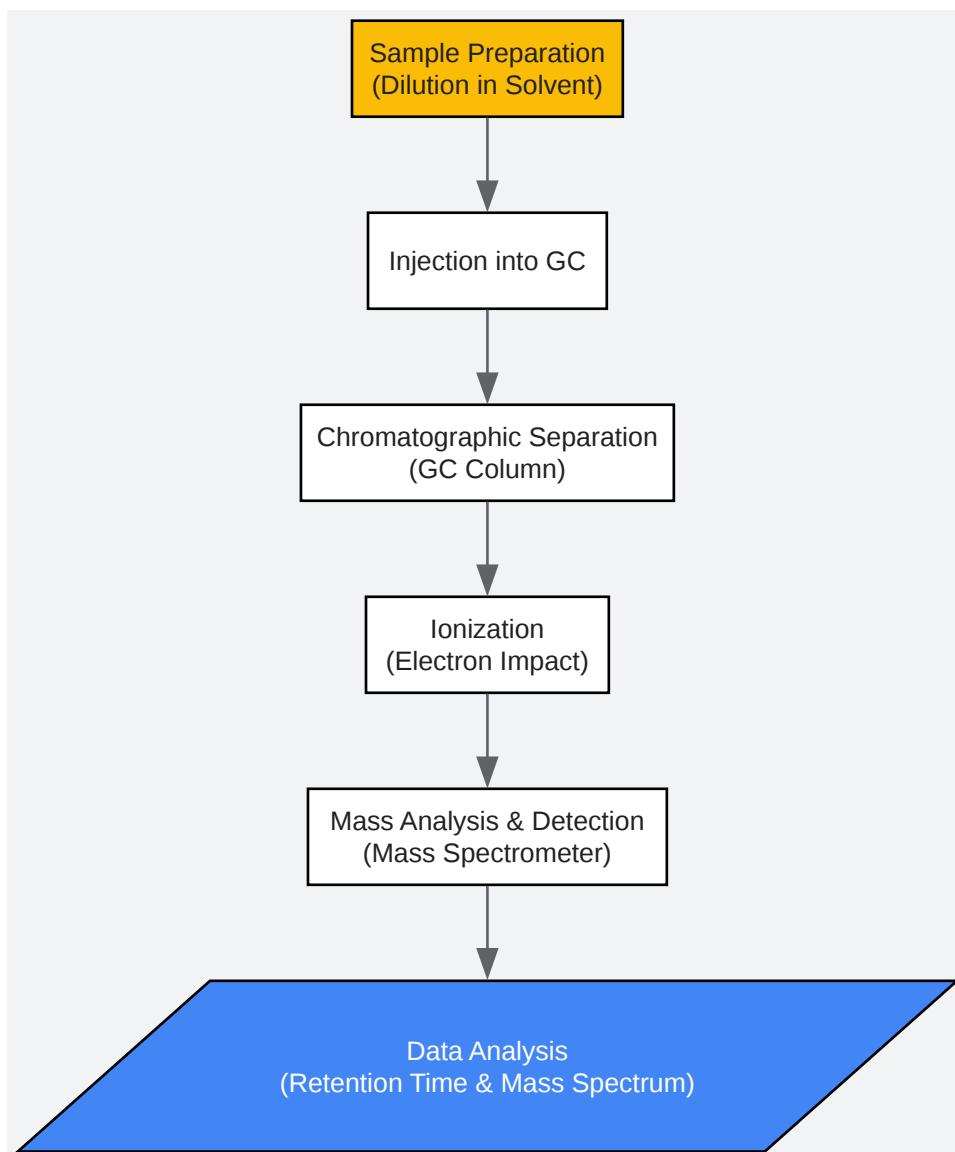
## Visualizations

Diagrams are provided below to illustrate key concepts and workflows related to **4,4-Dimethyl-1-pentanol**.



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Caption: Synthesis of **4,4-Dimethyl-1-pentanol** via Hydroboration-Oxidation.



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Caption: General workflow for the GC-MS analysis of **4,4-Dimethyl-1-pentanol**.

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## References

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